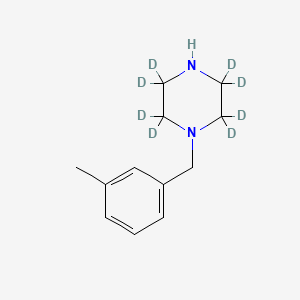

2-Methylnaphthalene-13C11

Vue d'ensemble

Description

2-Methylnaphthalene-13C11 is a stable isotope-labelled compound . It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food . It is also used in clinical diagnostics for imaging, diagnosis, and newborn screening .

Synthesis Analysis

The acylation reaction of 2-methylnaphthalene with propionic anhydride was used as a probe to evaluate the modified β Zeolite molecular sieve catalytic activity .Molecular Structure Analysis

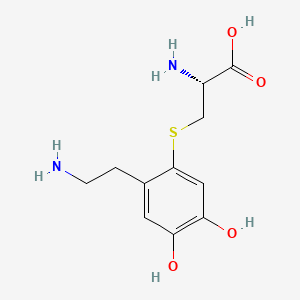

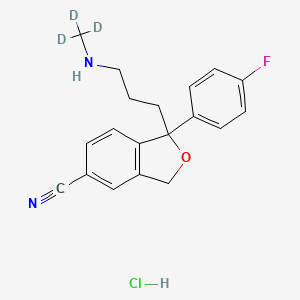

2-Methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) . It has a molecular formula of C11H10 and a molecular weight of 142.201 g/mol .Chemical Reactions Analysis

The atmospheric oxidation mechanism of 2-methylnaphthalene initiated by OH radicals is investigated . The carbonation (chemically polymerized or condensed) behavior of 2-methylnaphthalene is explained by analyzing the changes of soil organic carbons (SOCs), off-gas products, and surface chemical properties .Physical And Chemical Properties Analysis

2-Methylnaphthalene is a white crystalline solid . It has a molar mass of 142.201 g/mol . It is insoluble in water .Safety And Hazards

2-Methylnaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It may also cause headaches, nausea, vomiting, diarrhea, anemia, jaundice, euphoria, dermatitis, visual disturbances, convulsions, and comatose .

Orientations Futures

Propriétés

IUPAC Name |

2-(113C)methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMMUPPBPVKWKM-ODZTYCMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.117 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylnaphthalene-13C11 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)

![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)